molecular formula C10H9FN2 B13274692 7-Fluoro-8-methylquinolin-5-amine

7-Fluoro-8-methylquinolin-5-amine

Cat. No.: B13274692
M. Wt: 176.19 g/mol
InChI Key: CEJXYNHLSUBZNO-UHFFFAOYSA-N
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Description

7-Fluoro-8-methylquinolin-5-amine is a fluorinated quinoline derivative Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-8-methylquinolin-5-amine typically involves the introduction of a fluorine atom into the quinoline ring. One common method is the nucleophilic substitution of a halogen atom with a fluorine atom. For example, starting from 5,7,8-trichloroquinoline, nucleophilic substitution with a fluorinating agent can yield 7-fluoro-5,6,8-trichloroquinoline .

Industrial Production Methods

Industrial production methods for fluorinated quinolines often involve large-scale nucleophilic substitution reactions. These methods are optimized for high yield and purity, using efficient fluorinating agents and reaction conditions that minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-8-methylquinolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium fluoride (NaF) or potassium fluoride (KF) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

7-Fluoro-8-methylquinolin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Fluoro-8-methylquinolin-5-amine involves its interaction with specific molecular targets. For example, fluorinated quinolines are known to inhibit bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-8-methylquinolin-5-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties. The presence of both a fluorine atom and a methyl group on the quinoline ring can enhance its stability and biological activity compared to other quinoline derivatives.

Properties

Molecular Formula

C10H9FN2

Molecular Weight

176.19 g/mol

IUPAC Name

7-fluoro-8-methylquinolin-5-amine

InChI

InChI=1S/C10H9FN2/c1-6-8(11)5-9(12)7-3-2-4-13-10(6)7/h2-5H,12H2,1H3

InChI Key

CEJXYNHLSUBZNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C2=C1N=CC=C2)N)F

Origin of Product

United States

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